molecular formula C13H17ClN2O2 B1397013 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride CAS No. 320419-82-7

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B1397013
CAS No.: 320419-82-7
M. Wt: 268.74 g/mol
InChI Key: QPSRFONEFAWUEH-UHFFFAOYSA-N
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Description

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is a synthetic organic compound with a unique spirocyclic structure. It is characterized by the presence of a phenyl group, an oxa-bridge, and a diazaspirodecane core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

While the specific mechanism of action for this compound is not provided, related 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors . RIPK1 is a key protein involved in necroptosis, a form of programmed cell death, and inhibiting its activity has shown therapeutic potential in various inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenyl-substituted amine and an appropriate carbonyl compound.

    Introduction of the Oxa-Bridge: The oxa-bridge is introduced through an intramolecular cyclization reaction, often facilitated by a base or acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
  • 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
  • 3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one oxalate acid

Uniqueness

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is unique due to its specific spirocyclic structure and the presence of both an oxa-bridge and a phenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c16-12-15(11-4-2-1-3-5-11)10-13(17-12)6-8-14-9-7-13;/h1-5,14H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSRFONEFAWUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)O2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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